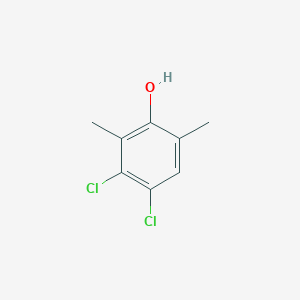

3,4-Dichloro-2,6-dimethylphenol

Description

It is synthesized via chlorination of 2,6-dimethylphenol in acetic acid and hydrochloric acid under controlled conditions . The product is typically isolated as a pale yellow oil, and its reactivity has been studied in ipso-aromatic substitution reactions. For example, treatment with chlorine in carbon tetrachloride and pyridine yields a mixture of dienones (Bl and B2), which are challenging to separate due to similar physicochemical properties . Infrared spectroscopy confirms the presence of conjugated dienone systems (C=O stretch at 1678 cm⁻¹, C=C stretches at 1634 and 1575 cm⁻¹) .

Properties

CAS No. |

14486-35-2 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

3,4-dichloro-2,6-dimethylphenol |

InChI |

InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |

InChI Key |

RQVOAMHBQNYZBO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1O)C)Cl)Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)Cl)Cl |

Synonyms |

3,4-Dichloro-2,6-dimethylphenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,4-Dichloro-2,6-dimethylphenol can be contrasted with several related chlorophenols and methyl-substituted phenolic derivatives. Below is a detailed analysis:

4-Chloro-2,6-dimethylphenol (CAS: Not provided; referenced in )

- Structure : Chlorine at position 4, methyl groups at 2 and 5.

- Applications: Used as a derivatization agent in analytical chemistry to quantify hypochlorous acid/hypochlorite. Reacts selectively to form 4-chloro-2,6-dimethylphenol, detectable via HPLC with a detection limit of 0.009 mg/L .

- Key Difference: Lacks the second chlorine atom at position 3, reducing its electrophilic reactivity compared to this compound.

4-Amino-2,6-dichlorophenol (CAS: 5930-28-9)

- Structure: Amino group at position 4, chlorine atoms at 2 and 6.

- Properties: Molecular weight 178.016; distinct IR spectrum due to NH₂ stretching (3425 cm⁻¹). The amino group enhances solubility in polar solvents compared to methyl groups .

- Applications: Primarily used in mass spectrometry studies, contrasting with this compound’s role in synthetic organic chemistry .

2,6-Dichloro-3,4-dimethylphenol (CAS: 1570-67-8)

- Structure : Chlorine atoms at 2 and 6, methyl groups at 3 and 4.

- Safety : Classified as hazardous, requiring strict handling protocols (e.g., artificial respiration if inhaled) .

- Key Difference: Positional isomerism alters toxicity and reactivity. The chlorine at position 2 may increase electrophilicity compared to this compound.

2,6-Dichloro-4-mercaptophenol (CAS: 42468-33-7)

- Structure : Mercapto (-SH) group at position 4, chlorine atoms at 2 and 6.

- Reactivity: The -SH group confers higher acidity (pKa ~6–8) and susceptibility to oxidation, unlike the stable methyl groups in this compound .

- Applications: Used in thiol-based chemical synthesis, diverging from the dienone-forming applications of this compound .

3,6-Dichloro-2-methoxyphenol (CAS: 77102-93-3)

- Structure : Methoxy group at position 2, chlorine atoms at 3 and 6.

- Properties: Molecular weight 193.03; the electron-donating methoxy group reduces acidity compared to this compound .

- Applications: Likely used in agrochemical intermediates, contrasting with the analytical and synthetic roles of this compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: this compound’s dienone products (Bl/B2) are critical intermediates in ipso-aromatic substitution, but separation challenges limit their utility .

- Toxicity: Methyl groups may reduce bioavailability compared to non-methylated dichlorophenols (e.g., 3,4-Dichlorophenol), which are prioritized in toxicological screenings .

- Analytical Utility: Derivatives like 4-chloro-2,6-dimethylphenol excel in detecting disinfectant byproducts, whereas this compound is more suited for synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.